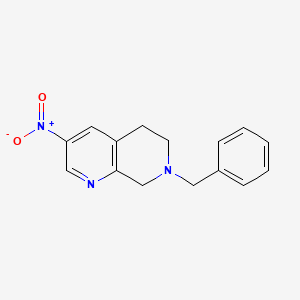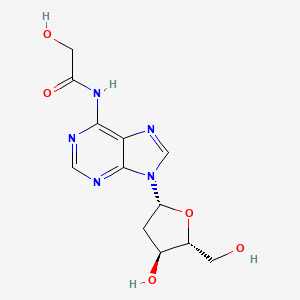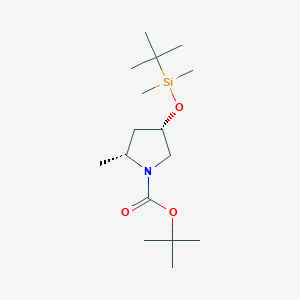
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.
Esterification: The carboxylate group is esterified using tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether or ester groups using nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium iodide (NaI), acetone as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a protecting group for amines and alcohols, allowing for selective deprotection under mild conditions. This is particularly useful in the synthesis of peptides and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can act as a protecting group, preventing unwanted reactions at sensitive sites. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
tert-Butyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but lacks the silyl ether group.
tert-Butyl (2R,4S)-4-((trimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyldimethylsilyl group and the tert-butyl ester. These groups provide steric hindrance and stability, making the compound highly resistant to hydrolysis and other degradation processes. This stability, combined with its reactivity, makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C16H33NO3Si |
|---|---|
分子量 |
315.52 g/mol |
IUPAC名 |
tert-butyl (2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO3Si/c1-12-10-13(20-21(8,9)16(5,6)7)11-17(12)14(18)19-15(2,3)4/h12-13H,10-11H2,1-9H3/t12-,13+/m1/s1 |
InChIキー |
JGNJIYFCLURCAR-OLZOCXBDSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


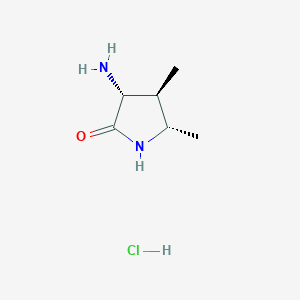


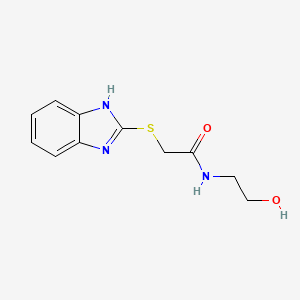
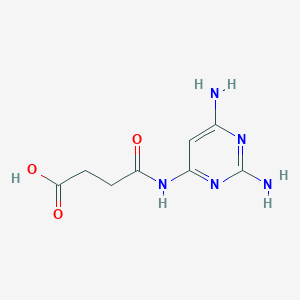
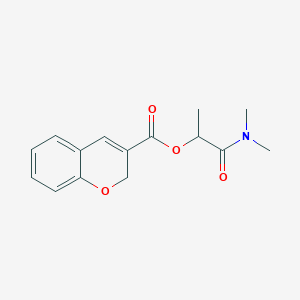
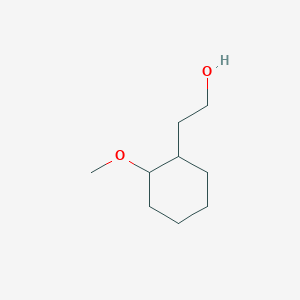
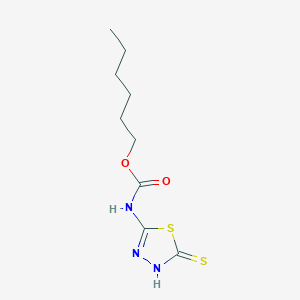
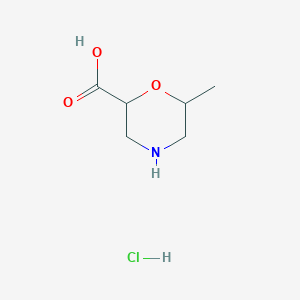
![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)

